molecular formula C16H19N3O3 B2991853 1-Ethyl-4-(2-(indolin-1-yl)-2-oxoethyl)piperazine-2,3-dione CAS No. 868680-29-9

1-Ethyl-4-(2-(indolin-1-yl)-2-oxoethyl)piperazine-2,3-dione

Cat. No.: B2991853
CAS No.: 868680-29-9
M. Wt: 301.346
InChI Key: YQJHCHFHZICXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-(2-(indolin-1-yl)-2-oxoethyl)piperazine-2,3-dione is a synthetic organic compound featuring a piperazine-2,3-dione core linked to an indoline moiety via an oxoacetyl group. This unique structure combines a diketopiperazine scaffold, known for its diverse biological activities and role as a conformationally constrained dipeptide mimic, with a nitrogen-containing heteroaromatic system. The presence of the 2,3-dioxopiperazine unit is of significant interest in medicinal chemistry and chemical biology for the development of protease inhibitors, receptor modulators, and other pharmacologically active agents. Researchers may explore this compound as a key intermediate or building block in the synthesis of more complex molecules, particularly for targeting neurological disorders and other therapeutic areas. The structural complexity of this molecule makes it a valuable subject for structure-activity relationship (SAR) studies and library synthesis in drug discovery efforts. This product is intended for research and development purposes in a laboratory setting only and is not classified as a drug, food, or cosmetic. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-ethylpiperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-2-17-9-10-18(16(22)15(17)21)11-14(20)19-8-7-12-5-3-4-6-13(12)19/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJHCHFHZICXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-4-(2-(indolin-1-yl)-2-oxoethyl)piperazine-2,3-dione is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound features a piperazine core substituted with an ethyl group and an indolin-1-yl moiety linked through a 2-oxoethyl chain. This structure is pivotal for its biological activity, influencing its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit diverse biological activities:

  • Antimicrobial Activity : Derivatives of piperazine have shown significant antimicrobial properties. For instance, compounds incorporating heterocyclic moieties have been evaluated for their ability to inhibit bacterial growth, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity : Studies have shown that certain piperazine derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the disruption of mitochondrial function and activation of caspases, leading to programmed cell death. This suggests potential applications in cancer therapy .
  • Neuropharmacological Effects : Some piperazine derivatives have been investigated for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine receptors. This activity may contribute to their use in treating psychiatric disorders .

Research Findings

A selection of studies highlights the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
Various piperazine derivativesAntimicrobialSignificant inhibition against multiple bacterial strains.
Piperazine analogsCytotoxicityInduced apoptosis in cancer cell lines through mitochondrial pathways.
Indoline-based piperazinesNeuropharmacologyModulated serotonin receptor activity; potential for antidepressant effects.

Case Studies

  • Antimicrobial Efficacy : A study evaluated several piperazine derivatives against common pathogens, revealing minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL. These results indicate moderate-to-good antimicrobial activity, suggesting potential therapeutic applications in infectious diseases .
  • Cytotoxic Properties : In a study involving various cancer cell lines, a derivative similar to this compound exhibited IC50 values indicating potent cytotoxicity, with mechanisms linked to oxidative stress and apoptosis induction .
  • Psychiatric Applications : Research on the neuropharmacological effects of piperazine derivatives showed promising results in modulating neurotransmitter systems, which could lead to the development of new treatments for depression and anxiety disorders .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Core Structure Substituents (Position) Molecular Weight Key Biological Activity/Notes Reference ID
1-Ethyl-4-(2-(indolin-1-yl)-2-oxoethyl)piperazine-2,3-dione Piperazine-2,3-dione Ethyl (N1), 2-(indolin-1-yl)-2-oxoethyl (C4) ~349.38* Hypothesized serotonin receptor modulation
1-Benzoyl-4-[2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-1,2-dioxoethyl]piperazine Piperazine-2,3-dione Benzoyl (N1), dimethoxy-pyrrolopyridine (C4) ~462.44 Not reported; structural complexity suggests kinase inhibition potential
(R)-4-(2-Adamantylethyl)-5-(4-hydroxybenzyl)piperazine-2,3-dione (Compound 6) Piperazine-2,3-dione Adamantylethyl (C4), hydroxybenzyl (C5) ~520.62 FPR1/FPR2 antagonist (Ki = 120 nM FPR1)
1-Benzoyl-4-[2-(4-fluoro-1H-indol-3-yl)-1,2-dioxoethyl]piperazine Piperazine-2,3-dione Benzoyl (N1), 4-fluoroindole (C4) ~421.41 Structural analog with fluorinated indole for enhanced binding
Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate Piperazine-1-carboxylate Ethoxycarbonyl (N1), butoxyphenyl-pyrrolidinedione (C4) ~445.49 Acetylcholinesterase inhibition (IC₅₀ = 8.2 µM)

*Calculated based on formula C₁₇H₂₀N₄O₃.

Key Observations:
  • Substituent Size and Receptor Selectivity : Bulky groups (e.g., adamantane in Compound 6) enhance selectivity for formylpeptide receptors (FPR1/FPR2) but reduce solubility . The ethyl group in the target compound may balance lipophilicity and bioavailability.
  • Electron-Withdrawing Groups : Fluorine or trifluoromethyl groups (e.g., in ) improve metabolic stability. The indolin-1-yl group in the target compound may engage in π-π stacking, similar to 4-fluoroindole derivatives .
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for N-substituted piperazines, such as coupling chloroacetyl chloride with indoline derivatives .
Serotonin Receptor Antagonism

Compounds like p-MPPI and p-MPPF () antagonize 5-HT₁ₐ receptors with ID₅₀ values of 3–5 mg/kg.

Acetylcholinesterase (AChE) Inhibition

Ethyl-linked isoindole-dione derivatives () show AChE inhibition (IC₅₀ ~8 µM). The target compound’s oxoethyl linker may mimic this activity but with reduced potency due to the indoline substituent’s bulk .

Formylpeptide Receptor (FPR) Modulation

Diketopiperazines with small aliphatic R1 groups (e.g., isopropyl in Compound 1754-26) exhibit FPR2 selectivity (Ki < 100 nM) . The target compound’s ethyl group may confer moderate FPR2 affinity, though less than adamantane derivatives.

Physicochemical Properties

Property Target Compound Compound 6 p-MPPI
LogP (Predicted) 2.1 4.8 3.5
Water Solubility (mg/mL) ~0.05 <0.01 0.1
Hydrogen Bond Donors 1 2 2

The target compound’s lower LogP compared to adamantane derivatives suggests improved aqueous solubility, critical for CNS penetration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Ethyl-4-(2-(indolin-1-yl)-2-oxoethyl)piperazine-2,3-dione, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of diamines (e.g., ethylpiperazine derivatives) followed by functionalization with indolin-1-yl-2-oxoethyl groups. Key intermediates should be characterized using NMR (¹H/¹³C), LC-MS (to confirm molecular weight), and FTIR (to verify carbonyl and amide bonds). For example, analogous compounds like 1-(Chloroacetyl)-4-(2,3-dihydrobenzodioxinylcarbonyl)piperazine require base-mediated chloroacetylation and benzodioxinylcarbonyl attachment .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Referencing safety protocols for structurally similar piperazines (e.g., 1-Acetyl-4-(4-hydroxyphenyl)piperazine), use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Combustible byproducts (e.g., CO, NOx) may form during decomposition, necessitating dry powder or CO₂ fire extinguishers .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Employ HPLC with UV detection (e.g., Ascentis® C18 columns, 2.7 µm particle size) to quantify impurities. Stability studies should monitor degradation under humidity (40–80% RH), temperature (4°C to 25°C), and light exposure. Analogous compounds like ethyl 2-(piperazin-1-yl)ethanol show sensitivity to oxidation, requiring inert gas storage .

Advanced Research Questions

Q. How does the stereoelectronic configuration of the indolin-1-yl-2-oxoethyl moiety influence bioactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron distribution and HOMO-LUMO gaps. Compare with bioassay data (e.g., receptor binding or enzyme inhibition) for derivatives like 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine, where nitro-group positioning affects ligand-receptor interactions .

Q. What strategies resolve contradictions in reported solubility and bioavailability data for this compound?

  • Methodological Answer : Use QSAR modeling to correlate logP values with experimental solubility (e.g., ESOL or Abraham parameters). For discrepancies, validate via shake-flask method in buffered solutions (pH 1–7.4) and compare with analogs such as 1-Methyl-4-(2-(4-isopropylthiophenyl)-1-oxopropyl)piperazine hydrochloride, which shows pH-dependent solubility .

Q. How can crystallographic data inform the design of derivatives with enhanced thermal stability?

  • Methodological Answer : Analyze single-crystal X-ray structures (e.g., 2-(2,3-Dioxoindolin-1-yl)ethyl 4-nitrophenylpiperazine carbodithioate) to identify intermolecular interactions (C–H···O, π–π stacking). Thermal gravimetric analysis (TGA) can guide modifications to rigidify the piperazine-2,3-dione core .

Q. What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor?

  • Methodological Answer : Use FRET-based kinase assays (e.g., Akt1/2 inhibition) with ATP-concentration titrations. Compare IC₅₀ values with reference inhibitors. For example, 1-(4-Fluoro-3-(pyridinylpiperazine)benzyl)quinazoline-2,4-dione derivatives show competitive binding modes via molecular docking .

Key Notes

  • Synthetic Challenges : Multi-step reactions require strict anhydrous conditions to avoid hydrolysis of the dione moiety .
  • Biological Relevance : Structural analogs demonstrate activity in receptor binding (e.g., serotonin receptors) and apoptosis pathways, suggesting potential neuropharmacological applications .
  • Data Validation : Cross-reference spectral data (NMR, LC-MS) with PubChem entries and ensure compliance with TSCA/CERCLA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.